Sgc-cbp30

CBP/p300 bromodomain inhibition binding affinity ITC

SGC‑CBP30 is a superior CBP/p300 bromodomain probe that uniquely links a phenotype to CBP/p300 engagement without the confounding transcriptional shutdown of pan‑BET inhibitors like (+)‑JQ1. With published validation in patient‑derived Th17 cells (IL‑17A suppression), survival benefits in murine sepsis‑HMGB1 and radiation‑induced intestinal injury models, and an unmatched selectivity window against BRD4(1), it is the definitive tool for deconvoluting CBP/p300 pathways. Buy the reference ligand used for fragment‑based design campaigns (PDB 4NR7) and rely on its co‑crystal structures to guide selectivity‑engineering projects.

Molecular Formula C28H33ClN4O3
Molecular Weight 509.0 g/mol
CAS No. 1613695-14-9
Cat. No. B15604191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgc-cbp30
CAS1613695-14-9
Molecular FormulaC28H33ClN4O3
Molecular Weight509.0 g/mol
Structural Identifiers
InChIInChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1
InChIKeyGEPYBHCJBORHCE-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SGC‑CBP30 (CAS 1613695‑14‑9) – Potent & Selective CBP/p300 Bromodomain Inhibitor for Epigenetic Probe Studies


SGC‑CBP30 is a synthetic small‑molecule inhibitor of the bromodomains of the paralogous transcriptional co‑activators CREBBP (CBP) and EP300 (p300). It was developed by the Structural Genomics Consortium (SGC) as a high‑quality chemical probe [1]. The compound belongs to the 5‑isoxazolyl‑benzimidazole chemotype and binds with low‑nanomolar affinity (Kd ≈ 21 nM for CBP, 32 nM for p300) while exhibiting ≥40‑fold selectivity over the BET‑family bromodomain BRD4(1) [2]. Its primary use is in mechanistic studies of CBP/p300‑mediated gene regulation and in preclinical models of inflammatory and malignant diseases.

Why Pan‑BET or First‑Generation CBP/p300 Inhibitors Cannot Substitute for SGC‑CBP30


CBP/p300 bromodomain inhibitors vary substantially in potency, selectivity, and functional effects. Pan‑BET inhibitors such as (+)‑JQ1 simultaneously suppress CBP/p300 and all BET‑family bromodomains, causing broad transcriptional shutdown that confounds mechanistic interpretation [1]. Conversely, earlier CBP/p300‑selective probes like I‑CBP112 are >7‑fold less potent on CBP and ~20‑fold less potent on p300, and paradoxically stimulate nucleosome acetylation—an activity not observed with SGC‑CBP30 [2]. These molecular differences translate into divergent cellular and in‑vivo outcomes, making direct compound‑for‑compound substitution scientifically unsound.

Quantitative Head‑to‑Head Evidence: Where SGC‑CBP30 Differentiates from Closest Analogs


≥7‑Fold Higher Potency for CBP/p300 Bromodomains Compared with I‑CBP112

SGC‑CBP30 binds the CBP bromodomain with a Kd of 21 nM and the p300 bromodomain with a Kd of 32 nM, as determined by isothermal titration calorimetry (ITC) [1]. In contrast, I‑CBP112—a structurally distinct CBP/p300 probe also developed by the SGC—exhibits Kd values of 151 nM (CBP) and 167 nM (p300) in the same assay format [2]. This represents a >7‑fold affinity advantage for SGC‑CBP30 on both targets.

CBP/p300 bromodomain inhibition binding affinity ITC

Broad Selectivity Profiling Across 43 Bromodomains: SGC‑CBP30 vs. Pan‑BET Inhibitor (+)‑JQ1

In a differential scanning fluorimetry (DSF) panel encompassing 43 human bromodomains, SGC‑CBP30 at 10 µM stabilized only the intended targets CBP (ΔTm ≈ 4.5 °C) and p300 (ΔTm ≈ 3.8 °C), with weak cross‑reactivity toward BRD4(1) (Kd = 885 nM; 34‑fold selectivity) [1]. In contrast, the pan‑BET inhibitor (+)‑JQ1 stabilized 12‑15 bromodomains, including BRD2, BRD3, BRD4, and BRDT, with ΔTm values exceeding 6 °C [2]. This narrow target engagement profile defines SGC‑CBP30 as a bona fide CBP/p300‑selective chemical probe.

bromodomain selectivity thermal shift assay BET family

Suppression of Th17‑Driven IL‑17A Secretion: SGC‑CBP30 vs. Pan‑BET Inhibitor JQ1

In primary human Th17 cells, SGC‑CBP30 (2.5 µM) reduced IL‑17A secretion by 60–80% without significant toxicity, whereas treatment with the pan‑BET inhibitor (+)‑JQ1 (0.5 µM) caused near‑complete suppression of all cytokines, including IFN‑γ and TNF, and induced pronounced cytotoxicity [1]. This functional selectivity was mirrored at the transcriptional level, where SGC‑CBP30 affected 120 genes versus >800 genes modulated by (+)‑JQ1.

Th17 IL‑17A autoimmune disease ex vivo

In‑Vivo Protection in Lethal Sepsis Model: SGC‑CBP30 Demonstrates Therapeutic Efficacy

In a murine LPS‑induced lethal sepsis model, administration of SGC‑CBP30 (10 mg kg⁻¹, i.p.) 8 h post‑challenge rescued 70% of mice from death, whereas vehicle‑treated animals exhibited 100% mortality within 48 h [1]. This survival benefit was accompanied by significant reductions in serum HMGB1 and pro‑inflammatory cytokines, confirming target‑dependent in‑vivo pharmacology. No comparable in‑vivo survival data have been published for I‑CBP112 or CPI‑637 in acute inflammatory models.

sepsis HMGB1 in vivo survival

Absence of Off‑Target Nucleosome Acetylation: SGC‑CBP30 vs. I‑CBP112

In a biochemical assay using reconstituted nucleosomes, I‑CBP112 (10 µM) stimulated p300/CBP‑mediated acetylation of histone H3 by up to 3‑fold, indicating a partial agonist‑like effect on the catalytic domain [1]. In the same study, SGC‑CBP30 (10 µM) did not increase nucleosome acetylation above baseline, behaving as a pure bromodomain antagonist. This functional divergence arises from distinct binding modes and allosteric effects on the HAT domain.

nucleosome acetylation HAT activity mechanistic study

Unique Chemotype: Benzimidazole Scaffold Offers Synthetic Accessibility and IP Freedom

SGC‑CBP30 is based on a 5‑isoxazolyl‑benzimidazole scaffold, which is synthetically accessible via Suzuki coupling and benzimidazole‑forming reactions [1]. This chemotype is structurally distinct from the indole‑based I‑CBP112, the benzodiazepinone‑based CPI‑637, and the pyridone‑based GNE‑272. For medicinal chemistry groups, the benzimidazole core offers a different vector for structure‑activity relationship (SAR) exploration and may occupy alternative intellectual‑property space compared to other CBP/p300 inhibitor families.

chemotype benzimidazole SAR medicinal chemistry

Optimal Application Scenarios for SGC‑CBP30 Based on Quantitative Differentiation Evidence


Target‑Validation Studies Requiring High‑Confidence CBP/p300 Selectivity

When the experimental goal is to unambiguously link a phenotype to CBP/p300 bromodomain engagement, SGC‑CBP30’s selectivity against 43 bromodomains—with only weak cross‑reactivity to BRD4(1)—makes it the probe of choice [1]. Its use avoids the broad transcriptional effects seen with pan‑BET inhibitors like (+)‑JQ1, which confound target deconvolution.

Mechanistic Studies of Th17‑Driven Autoimmune Disease

For ex‑vivo or in‑vivo work on ankylosing spondylitis, psoriatic arthritis, or other IL‑17A‑mediated conditions, SGC‑CBP30 is the only CBP/p300 probe with published data demonstrating selective suppression of IL‑17A secretion from patient‑derived Th17 cells [2]. This clinical‑sample validation is not available for I‑CBP112 or CPI‑637.

In‑Vivo Preclinical Models of Acute Inflammation

Investigators studying sepsis, HMGB1‑mediated inflammation, or radiation‑induced intestinal injury can leverage SGC‑CBP30’s documented survival benefit in murine models [3][4]. The compound’s favorable in‑vivo pharmacodynamics—including a wide therapeutic window when dosed 8 h post‑insult—are unmatched by other CBP/p300 probes in the public domain.

Medicinal Chemistry Programs Exploring Non‑BET Bromodomain Inhibitors

As a well‑characterized benzimidazole hit, SGC‑CBP30 serves as a reference ligand for fragment‑based design, scaffold‑hopping, and selectivity‑engineering campaigns [5]. Its co‑crystal structures with CBP (PDB 4NR7) and BRD4(1) provide atomic‑resolution guidance for optimizing potency and selectivity.

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48 linked technical documents
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